molecular formula C15H19N3O4S2 B1427073 Dimethylamine-SPDB CAS No. 1193111-73-7

Dimethylamine-SPDB

Cat. No.: B1427073
CAS No.: 1193111-73-7
M. Wt: 369.5 g/mol
InChI Key: DVABDPJDROOSBH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylamine-SPDB typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethylamine-SPDB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethylamine-SPDB is widely used in scientific research, particularly in the development of ADCs. Its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the targeted delivery of drugs to specific cells.

    Medicine: Integral in the development of targeted cancer therapies.

    Industry: Used in the production of high-value pharmaceuticals.

Mechanism of Action

The compound acts as a linker in ADCs, connecting the cytotoxic drug to the antibody. Upon binding to the target cell, the ADC is internalized, and the linker is cleaved, releasing the cytotoxic drug inside the cell. This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate
  • N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

Uniqueness

Dimethylamine-SPDB is unique due to its specific structure, which provides optimal stability and reactivity for ADC applications. Its bifunctional nature allows for efficient conjugation and controlled release of the cytotoxic drug .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-17(2)11(8-10-23-24-12-5-3-4-9-16-12)15(21)22-18-13(19)6-7-14(18)20/h3-5,9,11H,6-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVABDPJDROOSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCSSC1=CC=CC=N1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoic acid (218) (92 mg, 0.338 mmol), 1-hydroxypyrrolidine-2,5-dione (65 mg, 0.565 mmol) and EDC (185 mg, 0.965 mmol) was stirred in 3 ml of DMA at 50° C. overnight. The mixture was evaporated and purified on a SiO2 column eluted with from 1:10 to 1:4 of methanol/CH2Cl2 to afford 43 mg (35%) of the title product. 1H NMR (CDl3OD) 8.40 (m, 1H), 7.83 (m, 2H), 7.22 (m, 1H), 3.34 (m, 1H), 2.82 (m, 2H), 2.75 (s, 4H), 2.66 (s, 6H), 1.98 (m, 2H); 13C NMR 177.21, 161.78, 161.12, 150.68, 139.37, 122.70, 121.66, 70.80, 44.16, 43.15, 36.06, 27.38; ESI MS m/z+369.2 (M+H).
Name
2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoic acid
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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